molecular formula C10H9NO7S2 B13992930 5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid CAS No. 6271-89-2

5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid

Katalognummer: B13992930
CAS-Nummer: 6271-89-2
Molekulargewicht: 319.3 g/mol
InChI-Schlüssel: NIPOUKRVMMODID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid is a chemical compound with the molecular formula C₁₀H₉NO₇S₂. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes amino, hydroxyl, and disulfonic acid groups attached to a naphthalene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid typically involves the sulfonation of naphthalene followed by nitration and reduction steps. One common method includes:

    Sulfonation: Naphthalene is treated with oleum (a solution of sulfur trioxide in sulfuric acid) to introduce sulfonic acid groups.

    Nitration: The sulfonated naphthalene is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be further reduced to form amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonamides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like chlorosulfonic acid or sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of naphthalene, such as naphthoquinones, naphthylamines, and sulfonamides, which have applications in dye synthesis and other chemical processes.

Wissenschaftliche Forschungsanwendungen

5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is used in biochemical assays and as a staining agent in microscopy.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid involves its interaction with molecular targets through its functional groups. The amino and hydroxyl groups can form hydrogen bonds and participate in nucleophilic reactions, while the sulfonic acid groups enhance the compound’s solubility and reactivity. These interactions enable the compound to act as a catalyst, reagent, or intermediate in various chemical and biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Aminonaphthalene-4-sulfonic acid:

    1-Aminonaphthalene-5-sulfonic acid:

    1-Aminonaphthalene-6-sulfonic acid:

Uniqueness

5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, along with two sulfonic acid groups. This combination of functional groups provides the compound with distinct chemical properties, making it versatile for various applications in scientific research and industry.

Eigenschaften

CAS-Nummer

6271-89-2

Molekularformel

C10H9NO7S2

Molekulargewicht

319.3 g/mol

IUPAC-Name

5-amino-4-hydroxynaphthalene-1,6-disulfonic acid

InChI

InChI=1S/C10H9NO7S2/c11-10-8(20(16,17)18)3-1-5-7(19(13,14)15)4-2-6(12)9(5)10/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)

InChI-Schlüssel

NIPOUKRVMMODID-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C(C=CC(=C21)S(=O)(=O)O)O)N)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.